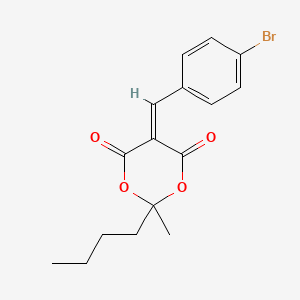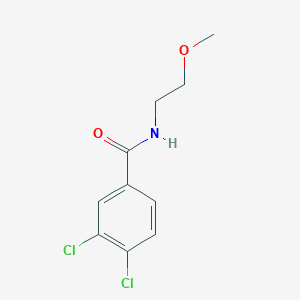
3,4-dichloro-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(2-methoxyethyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2000 by researchers at Bayer AG and has since been extensively studied for its anti-inflammatory and anti-tumor effects.
Mechanism of Action
3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 works by inhibiting the activity of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. When activated, NF-κB translocates to the nucleus and binds to DNA, leading to the transcription of target genes. 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects
3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, it has also been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation. This has led to its investigation as a potential therapeutic agent for diseases involving abnormal protein accumulation, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 is its specificity for the NF-κB pathway. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 is its potential toxicity at high concentrations. It has been shown to induce apoptosis in some cell types, and caution should be exercised when using it in experiments involving cell viability.
Future Directions
There are many potential future directions for the study of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 as a potential therapeutic agent for diseases beyond its current applications, such as neurodegenerative diseases and infectious diseases. Additionally, the combination of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 with other therapeutic agents is an area of interest, as it may enhance its anti-inflammatory and anti-tumor effects.
Synthesis Methods
The synthesis of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 involves the reaction of 3,4-dichloroaniline with 2-methoxyethylamine, followed by the addition of benzoyl chloride. The resulting product is then purified through recrystallization to obtain 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 in its pure form.
Scientific Research Applications
3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 has been shown to have a wide range of scientific research applications. It has been extensively studied for its anti-inflammatory effects, as it inhibits the activation of the transcription factor NF-κB. NF-κB is a key regulator of the inflammatory response, and its inhibition has been shown to have therapeutic potential for a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 has also been shown to have anti-tumor effects. It inhibits the activity of the NF-κB pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis. This has led to its investigation as a potential therapeutic agent for various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer.
properties
IUPAC Name |
3,4-dichloro-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEBBASOQQQCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-methoxyethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

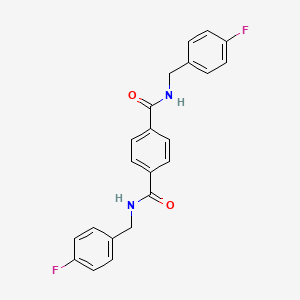
![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5231791.png)
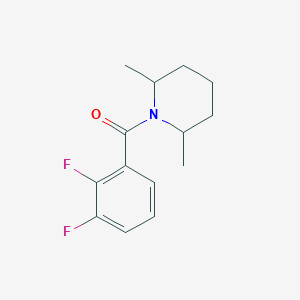
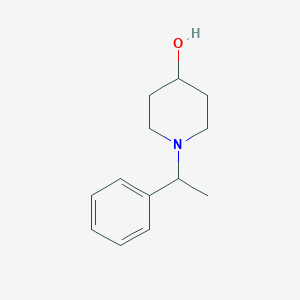
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)
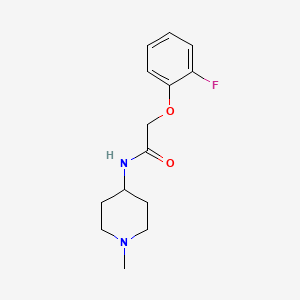
![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)
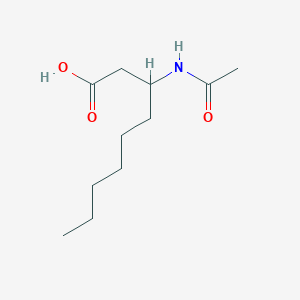
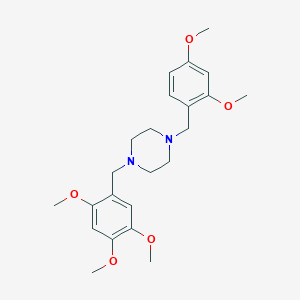
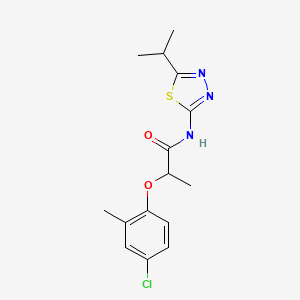
![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)
